

Navigating the Spectral Landscape: A Comparative Guide to Boc-Protected Alanine Derivatives

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Compound of Interest

Compound Name: *Boc-beta-cyclopentyl-DL-alanine*

Cat. No.: *B1335907*

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For researchers, scientists, and drug development professionals, the precise characterization of raw materials is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for **Boc-beta-cyclopentyl-DL-alanine** and its close structural analog, Boc-DL-alanine. Due to the limited availability of public NMR data for **Boc-beta-cyclopentyl-DL-alanine**, this guide leverages established data for Boc-DL-alanine as a reference for comparison, highlighting the expected spectral differences arising from their structural divergence.

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. For scientists working with non-canonical amino acids in peptide synthesis or drug discovery, understanding the spectral signatures of these building blocks is critical. This guide presents a detailed comparison of the ^1H and ^{13}C NMR spectral data for **Boc-beta-cyclopentyl-DL-alanine** and the more common Boc-DL-alanine. While experimental data for the former is scarce, we provide a predictive analysis based on the well-documented spectrum of Boc-DL-alanine, focusing on the influence of the cyclopentyl moiety on chemical shifts.

Comparative NMR Data

The following tables summarize the expected ^1H and ^{13}C NMR spectral data for **Boc-beta-cyclopentyl-DL-alanine** and the experimentally determined data for Boc-DL-alanine. The data for Boc-DL-alanine is compiled from various spectroscopic databases and literature sources.

Table 1: ^1H NMR Spectral Data Comparison (400 MHz, CDCl_3)

Assignment	Boc-DL-alanine	Boc-beta-cyclopentyl-DL-alanine (Predicted)
Boc (9H)	1.45 (s)	~1.45 (s)
α -CH (1H)	4.30-4.40 (m)	~2.50-2.60 (m)
β -CH ₃ (3H)	1.40 (d, $J = 7.2$ Hz)	-
β -CH ₂ (2H)	-	~1.80-2.00 (m)
Cyclopentyl-CH (1H)	-	~1.90-2.10 (m)
Cyclopentyl-CH ₂ (8H)	-	~1.10-1.80 (m)
NH (1H)	~5.0 (br s)	~5.1 (br d)
COOH (1H)	~10.0-12.0 (br s)	~10.0-12.0 (br s)

Table 2: ^{13}C NMR Spectral Data Comparison (100 MHz, CDCl_3)

Assignment	Boc-DL-alanine	Boc-beta-cyclopentyl-DL-alanine (Predicted)
Boc C=O	~155.5	~155.8
Boc C(CH ₃) ₃	~80.0	~80.2
Boc C(CH ₃) ₃	~28.4	~28.4
α-C	~50.0	~53.0
β-C	~18.5	~38.0
Cyclopentyl-CH	-	~40.0
Cyclopentyl-CH ₂	-	~32.0, ~25.0
COOH	~176.0	~176.5

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for Boc-protected amino acids.

Sample Preparation:

- Accurately weigh 10-20 mg of the Boc-protected amino acid.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆).
- Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

- Spectrometer: 400 MHz or higher
- Pulse Program: Standard single-pulse (zg30)
- Number of Scans: 16-64

- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-16 ppm

¹³C NMR Spectroscopy:

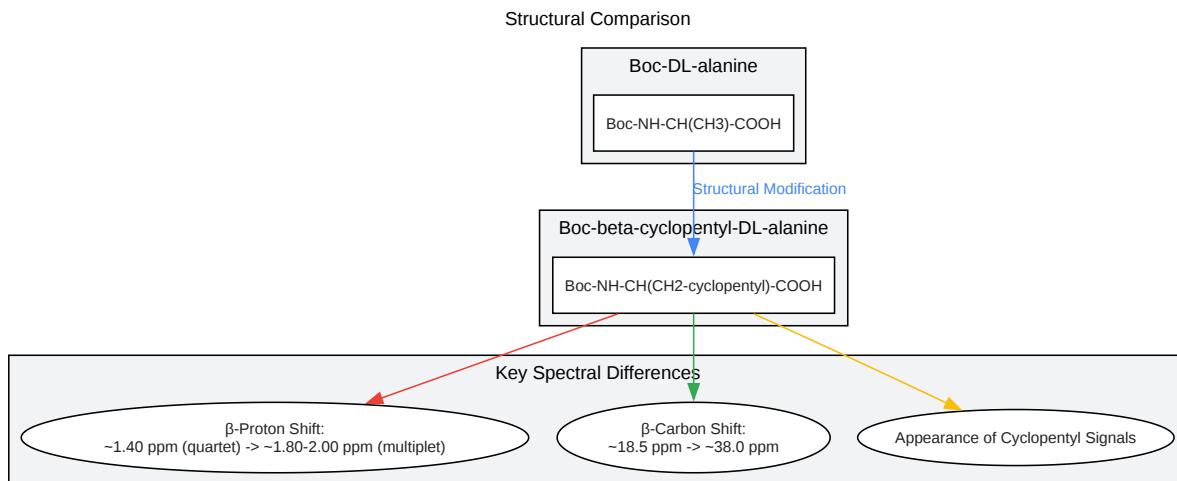
- Spectrometer: 100 MHz or higher
- Pulse Program: Proton-decoupled pulse program (zgpg30)
- Number of Scans: 1024 or more
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-200 ppm

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase and baseline corrections.
- Calibrate the chemical shift scale using the residual solvent peak (for CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard (e.g., TMS).
- Integrate the signals in the ¹H NMR spectrum and determine multiplicities and coupling constants.

Structural Comparison and Rationale for Spectral Differences

The primary structural difference between Boc-DL-alanine and **Boc-beta-cyclopentyl-DL-alanine** is the substitution of a methyl group at the beta-position with a cyclopentylmethyl group. This seemingly simple change has a significant impact on the NMR spectra.



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